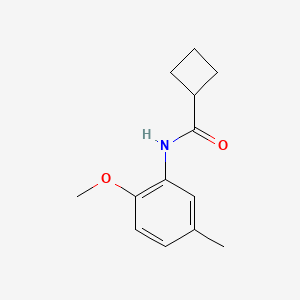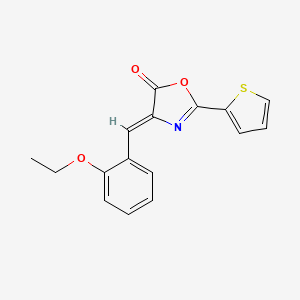
4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, also known as EBO-THI, is a synthetic compound that has been found to possess potential biological activities. It is a member of the oxazole family and is characterized by a heterocyclic ring structure. EBO-THI has been studied for its potential applications in medicinal chemistry, particularly for its ability to act as a ligand for various receptors.
Mechanism of Action
The mechanism of action of 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that it may act by modulating the activity of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. It has also been found to bind to the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and anti-tumor activities. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, this compound has been found to modulate the activity of the immune system by inhibiting the production of certain cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, this compound has been found to exhibit potent biological activities, making it a promising compound for further study. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one. One area of research could focus on elucidating the mechanism of action of this compound, which would provide insight into how it exerts its biological effects. Another area of research could focus on optimizing the synthesis of this compound to improve its yield and purity. Additionally, this compound could be studied for its potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular diseases.
Synthesis Methods
The synthesis of 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one involves a multi-step process that begins with the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of a base. This reaction produces a chalcone intermediate, which is then subjected to a cyclization reaction with hydrazine hydrate to form the oxazole ring. The final step involves the condensation of the oxazole ring with benzaldehyde to produce this compound.
Scientific Research Applications
4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in medicinal chemistry, particularly for its ability to act as a ligand for various receptors. It has been found to exhibit potent anti-inflammatory and anti-tumor activities. This compound has also been studied for its potential as an anti-diabetic agent and as a modulator of the immune system.
properties
IUPAC Name |
(4Z)-4-[(2-ethoxyphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-2-19-13-7-4-3-6-11(13)10-12-16(18)20-15(17-12)14-8-5-9-21-14/h3-10H,2H2,1H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFYUUNWODHKAX-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

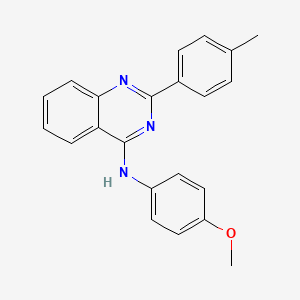

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)

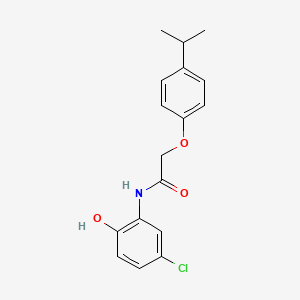
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)
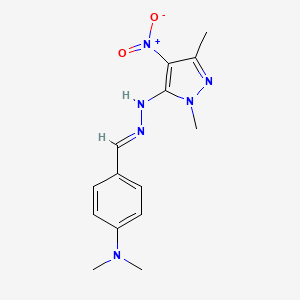
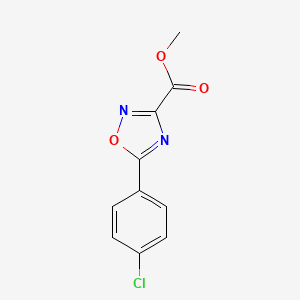
![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)
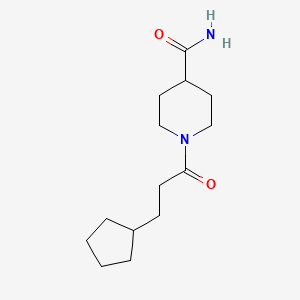
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5801290.png)
